molecular formula C15H13N3O4S B5729756 methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate

methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5729756
M. Wt: 331.3 g/mol
InChI Key: CXKYFQZZKYWYGL-UHFFFAOYSA-N
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Description

Methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNBT and is a member of the benzoic acid ester family. MNBT is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 220-221 °C.

Mechanism of Action

The mechanism of action of MNBT is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells and microorganisms. MNBT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MNBT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MNBT can induce apoptosis, or programmed cell death, in cancer cells. MNBT has also been shown to disrupt the cell cycle and inhibit cell proliferation. In addition, MNBT has been shown to have antioxidant properties and to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

MNBT has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. MNBT is also stable under a range of conditions and can be stored for extended periods without degradation. However, MNBT has some limitations, including its low water solubility, which can make it difficult to use in aqueous-based assays.

Future Directions

There are several future directions for research involving MNBT. One area of interest is the development of MNBT-based anticancer agents with improved potency and selectivity. Another area of research is the investigation of MNBT as a potential insecticide for agricultural applications. MNBT may also have potential applications in material science, such as in the development of new types of polymers and coatings. Further studies are needed to fully understand the mechanism of action of MNBT and to explore its potential applications in various fields.

Synthesis Methods

MNBT can be synthesized through a multi-step process involving the reaction of 3-nitroaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with methyl 3-bromobenzoate to produce MNBT.

Scientific Research Applications

MNBT has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNBT has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. MNBT has also been studied for its antimicrobial properties and its potential use as an insecticide.

properties

IUPAC Name

methyl 3-[(3-nitrophenyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-14(19)10-4-2-5-11(8-10)16-15(23)17-12-6-3-7-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKYFQZZKYWYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3-nitrophenyl)carbamothioyl]amino}benzoate

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